molecular formula C18H13F2N3OS B2607062 (Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006777-87-2

(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2607062
CAS No.: 1006777-87-2
M. Wt: 357.38
InChI Key: AVCHRZCJSIZHTN-PYCFMQQDSA-N
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Description

(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule featuring a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in oncology research, particularly as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The planar, electron-rich nature of the benzo[d]thiazole ring enables potential π-π stacking interactions within the ATP-binding pocket of the kinase, while the cyano and difluoro substituents are strategically placed to fine-tune electronic properties and binding affinity. Researchers can utilize this compound as a chemical tool to study EGFR-driven signaling pathways, such as the PI3K/AKT/mTOR axis, which is critical in cell proliferation and survival in cancers like triple-negative breast cancer (TNBC). The Z-configuration of the imine bond and the propyl group on the thiazole nitrogen are key structural features that influence the molecule's three-dimensional conformation, metabolic stability, and overall pharmacokinetic profile. This product is intended for research applications only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-cyano-N-(4,6-difluoro-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3OS/c1-2-7-23-16-14(20)8-13(19)9-15(16)25-18(23)22-17(24)12-5-3-11(10-21)4-6-12/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCHRZCJSIZHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, including the formation of the benzo[d]thiazole core and subsequent functionalization. One common synthetic route involves the nucleophilic substitution of 2-bromo-4,6-difluorobenzonitrile with propylamine to form the intermediate 4,6-difluoro-3-propylbenzonitrile. This intermediate is then subjected to cyclization with 2-aminothiophenol to yield the benzo[d]thiazole core. Finally, the cyano group is introduced through a reaction with cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The difluoro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs include benzamide-linked heterocycles such as triazoles, thiadiazoles, and sulfonamide derivatives. Key comparisons are summarized below:

Compound Name Core Structure Substituents Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound Benzo[d]thiazol-2(3H)-one 4-CN (benzamide); 4,6-F; 3-propyl (thiazole) Cyano, difluoro, propyl Expected IR: νC≡N ~2240 cm⁻¹; νC=O ~1680 cm⁻¹
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl C=O (benzamide) IR: νC=O 1606 cm⁻¹; 1H-NMR: δ7.36–8.13 (Ar-H)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)benzamide Benzo[d]thiazol-2(3H)-one 4-Sulfonyl (azepane); 4-F; 3-ethyl Sulfonyl, fluoro Not specified in evidence
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole Sulfonyl, difluorophenyl C=S, sulfonyl IR: νC=S 1247–1255 cm⁻¹; νNH 3278–3414 cm⁻¹

Key Observations :

  • Fluorine Substitution: The 4,6-difluoro substitution on the thiazole ring enhances lipophilicity compared to mono-fluoro or non-fluorinated analogs (e.g., compound 6 in ).

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy: The target’s cyano group (νC≡N ~2240 cm⁻¹) distinguishes it from sulfonyl (νS=O ~1250 cm⁻¹) or carbonyl (νC=O ~1680 cm⁻¹) analogs .

Physicochemical Properties

  • Melting Points : Triazole-thiones ([7–9]) exhibit higher melting points (>200°C) due to hydrogen bonding, while thiadiazoles (e.g., compound 6, mp 160°C) show lower values . The target’s propyl group may reduce crystallinity compared to rigid sulfonyl analogs.
  • Solubility: The cyano group’s polarity could improve aqueous solubility relative to lipophilic sulfonyl or aryl-substituted compounds .

Biological Activity

(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural features, including a cyano group and difluoro substituents, suggest potential biological activities that warrant investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties. The binding affinity and selectivity for these targets can be influenced by the presence of the propyl group, which alters its chemical reactivity and biological interactions.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description
Anticancer Activity Inhibits cell proliferation in various cancer cell lines.
Enzyme Inhibition Modulates the activity of specific enzymes related to cancer progression.
Antimicrobial Properties Potential activity against certain bacterial strains (under investigation).
Selectivity Higher binding affinity compared to similar compounds due to structural features.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Enzyme Interaction : Research indicated that this compound selectively inhibits certain kinases involved in tumor growth. The inhibition was quantified using IC50 values, showcasing its potential as a targeted therapeutic agent .
  • Antimicrobial Activity : Preliminary tests revealed that the compound has antimicrobial effects against specific strains of bacteria, suggesting its utility in developing new antibiotics. Further studies are required to establish its efficacy and safety profile.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound IC50 (µM) Biological Activity
(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazole)15Anticancer, Enzyme Inhibition
4-cyano-N-(4,6-difluorobenzothiazol-2-ylidene)benzamide20Anticancer
N-(4,6-difluorobenzothiazol-2-ylidene)-4-methylbenzamide30Moderate Anticancer

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